molecular formula C25H24N4O3S B2728367 N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide CAS No. 1207056-06-1

N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide

Cat. No. B2728367
M. Wt: 460.55
InChI Key: DQEHQVKSKFCJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, including those with 4-methylbenzyl groups, exhibit selective biological activity. Some compounds, such as 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one, have shown specific inhibition of influenza A and respiratory syncytial viruses at concentrations significantly lower than cytotoxic levels (Golankiewicz et al., 1995).

Antihypertensive Properties

N-(Biphenylylmethyl)imidazoles, a related chemical class, have been identified as potent and orally active antihypertensive agents. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have demonstrated high affinity for the angiotensin II receptor and effective antihypertensive potency upon oral administration (Carini et al., 1991).

Antibacterial and Antifungal Activities

Certain fused hexacyclic compounds, including benzimidazole and pyrimidine derivatives, have been tested for their antibacterial and antifungal properties. These compounds are synthesized using intermediates like furyl and methylbenzimidazolyl, indicating the potential therapeutic applications of similar benzimidazole and imidazole derivatives (Bakhite, 2000).

Antioxidant Activity in Toxicity Mitigation

Benzothiazole derivatives have demonstrated the ability to inactivate reactive chemical species through their antioxidant activity. This property is significant in the context of mitigating toxicity, such as in the case of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Anticancer Potential

N-substituted imidazolylbenzamides have shown promise as potential anticancer agents. The synthesis and evaluation of compounds in this class, including those with imidazolyl and benzamide groups, indicate their efficacy against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-18-4-6-19(7-5-18)15-27-23(30)17-33-25-26-12-13-29(25)21-10-8-20(9-11-21)24(31)28-16-22-3-2-14-32-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEHQVKSKFCJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-4-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

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